molecular formula C12H8N4O2 B8306851 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline

6-(4-nitro-1H-pyrazol-1-yl)isoquinoline

Cat. No.: B8306851
M. Wt: 240.22 g/mol
InChI Key: NZCGSRZUEGUSDR-UHFFFAOYSA-N
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Description

6-(4-Nitro-1H-pyrazol-1-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline core fused with a nitro-substituted pyrazole moiety. Isoquinolines are prominent in pharmaceuticals due to their structural resemblance to alkaloids like papaverine and morphine . For instance, related compounds often employ Buchwald–Hartwig cross-coupling or nucleophilic aromatic substitution for functionalization .

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

6-(4-nitropyrazol-1-yl)isoquinoline

InChI

InChI=1S/C12H8N4O2/c17-16(18)12-7-14-15(8-12)11-2-1-10-6-13-4-3-9(10)5-11/h1-8H

InChI Key

NZCGSRZUEGUSDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis yields, and physical properties of 6-(4-nitro-1H-pyrazol-1-yl)isoquinoline with analogous compounds:

Compound Name Core Structure Substituents Melting Point (°C) Synthesis Yield (%) Key Applications/Activity
This compound (Target) Isoquinoline 4-Nitro-1H-pyrazole Not reported Not reported Hypothesized antimicrobial
7f Benzo[de]isoquinoline (1H-Benzo[d]imidazol-2-yl)thio >250 45.3 Antifungal
8a Benzo[de]isoquinoline Pyrimidin-2-ylthio >250 43.3 Antifungal
8b Benzo[de]isoquinoline (4-Methylpyrimidin-2-yl)thio >250 55.3 Antifungal
8c Benzo[de]isoquinoline (4,6-Dimethylpyrimidin-2-yl)thio >250 51.3 Antifungal
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Isoquinoline 1-Methyl-1H-pyrazol-4-yl, Chloro-nitro Not reported Multi-step synthesis Kinase inhibition (hypothesized)
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline Isoquinoline 3,5-Dimethylpyrazole, Phenyl Not reported Column chromatography Crystallography studies
Key Observations:
  • Substituent Impact: The target compound’s nitro-pyrazole group contrasts with thio-linked heterocycles in antifungal benzo[de]isoquinolines .
  • Synthetic Complexity : Compounds like require multi-step synthesis (e.g., microwave-assisted cross-coupling), suggesting similar complexity for the target compound.
  • Thermal Stability : High melting points (>250°C) in analogs indicate thermal stability, which may extend to the target compound if structural similarities persist.

Pharmacological and Physicochemical Properties

  • Antifungal Activity : Hydroxyethyl naphthalimides (e.g., 7f, 8a–c) show potent antifungal activity, attributed to thio-linked heterocycles . The target’s nitro group could offer divergent mechanisms, such as nitroreductase activation in microbial targets.
  • Solubility and Stability: Isoquinoline derivatives are sparingly soluble in water . The nitro group may further reduce solubility but enhance stability against oxidation compared to methyl-substituted analogs .
  • Crystallographic Behavior: Pyrazole-containing isoquinolines often exhibit weak C–H⋯π interactions in crystal packing , which could influence the target’s solid-state properties and formulation.

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